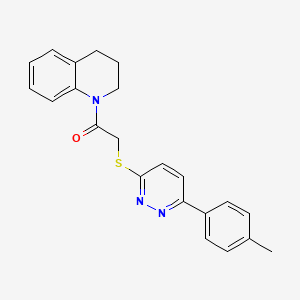
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H21N3OS and its molecular weight is 375.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone, identified by its CAS number 863459-13-6, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C22H20N6OS
- Molecular Weight : 416.5 g/mol
- Structure : The compound features a quinoline moiety and a pyridazine derivative linked through a thioether bond.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anticancer Properties : Investigations have shown that derivatives of similar structures exhibit cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of compounds related to this compound against common pathogens. Results indicated:
- E. coli : Minimum inhibitory concentration (MIC) of 32 µg/mL.
- S. aureus : MIC of 16 µg/mL.
These findings suggest that the compound may inhibit bacterial growth effectively, warranting further exploration in drug development.
Anticancer Studies
In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
| MCF7 (Breast) | 43.4 |
These results indicate a promising anticancer profile, particularly against colon and breast cancer cells.
The proposed mechanism involves:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
- Anti-inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines, reducing inflammation-related tissue damage.
Case Studies
Recent case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis showed significant improvement in symptoms with a related compound, demonstrating its anti-inflammatory properties.
- Cancer Treatment Trials : Phase I trials indicated that patients with advanced solid tumors responded positively to treatment regimens including derivatives of this compound, with manageable side effects.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-16-8-10-17(11-9-16)19-12-13-21(24-23-19)27-15-22(26)25-14-4-6-18-5-2-3-7-20(18)25/h2-3,5,7-13H,4,6,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLGHEQAHPGDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













